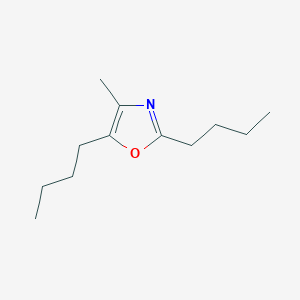
Tantalum--titanium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tantalum-titanium (1/1) is an alloy composed of equal parts of tantalum and titanium. This compound is known for its exceptional properties, including high strength, corrosion resistance, and biocompatibility. Tantalum, with the symbol Ta and atomic number 73, is a transition metal known for its impressive resistance to corrosion and high melting point . Titanium, with the symbol Ti and atomic number 22, is also a transition metal, renowned for its strength-to-weight ratio and corrosion resistance . The combination of these two metals results in an alloy that leverages the best properties of both elements.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tantalum-titanium (1/1) alloy typically involves powder metallurgy or metal casting methods. These methods require extensive maintenance of machinery and are operated at extremely high working temperatures above 1000°C . The powder preparation for selective laser melting (SLM) of titanium-tantalum involves detailed characterization and optimization of the process .
Industrial Production Methods: Industrial production of tantalum-titanium alloys often involves the use of high-energy ball milling techniques. For instance, tantalum nanoparticles can be prepared using a mechanochemical method involving dry and wet ball milling stages . This method ensures the uniform distribution of tantalum and titanium particles, resulting in a homogenous alloy.
化学反応の分析
Types of Reactions: Tantalum-titanium alloys undergo various chemical reactions, including oxidation, reduction, and substitution. At room temperature, tantalum forms a thin but dense oxide layer (mainly tantalum (V) oxide, Ta₂O₅) when exposed to air . This oxide layer protects the metal from further oxidation and other corrosive influences.
Common Reagents and Conditions: Common reagents used in the reactions involving tantalum-titanium alloys include halides and reducing agents. For example, titanium is produced by reacting titanium (IV) chloride with either sodium or magnesium . Tantalum, on the other hand, can form compounds in oxidation states ranging from -III to +V .
Major Products Formed: The major products formed from the reactions of tantalum-titanium alloys include various oxides and halides. For instance, the oxidation of tantalum results in the formation of tantalum pentoxide (Ta₂O₅), which is a stable and corrosion-resistant compound .
科学的研究の応用
Tantalum-titanium alloys have a wide range of scientific research applications due to their unique properties. In the field of chemistry, these alloys are used as catalysts and in the production of high-performance materials . In biology and medicine, tantalum-titanium alloys are used in medical implants, such as tantalum joints, stents, and rods, due to their biocompatibility and corrosion resistance . In industry, these alloys are used in the production of superalloys for jet engine components and other high-temperature applications .
作用機序
The mechanism by which tantalum-titanium alloys exert their effects is primarily based on their structural and chemical properties. The alloy’s high strength and corrosion resistance are attributed to the formation of stable oxide layers on the surface of the metals . These oxide layers act as protective barriers, preventing further oxidation and degradation of the alloy. Additionally, the biocompatibility of tantalum-titanium alloys is due to their inertness in biological environments, which prevents adverse reactions with body tissues .
類似化合物との比較
Similar Compounds: Similar compounds to tantalum-titanium alloys include other refractory high-entropy alloys (RHEAs) and medium-entropy alloys (RMEAs) composed of elements such as niobium, hafnium, and tungsten . These alloys share similar properties, such as high strength and corrosion resistance, but differ in their specific compositions and applications.
Uniqueness: Tantalum-titanium alloys are unique due to their combination of high strength, corrosion resistance, and biocompatibility. While other alloys may exhibit some of these properties, the specific combination of tantalum and titanium results in an alloy that is particularly well-suited for medical and high-temperature industrial applications .
特性
CAS番号 |
86798-43-8 |
|---|---|
分子式 |
TaTi |
分子量 |
228.815 g/mol |
IUPAC名 |
tantalum;titanium |
InChI |
InChI=1S/Ta.Ti |
InChIキー |
VSSLEOGOUUKTNN-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Ta] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
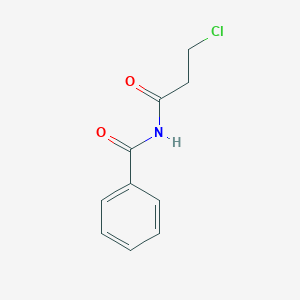
![6-Cyano-5-hydroxy-7-methyl-3-nitro-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14406773.png)
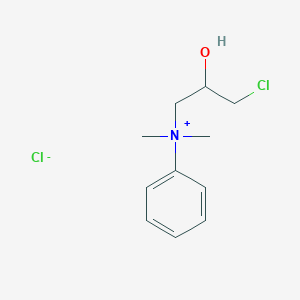
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
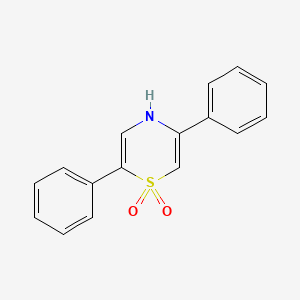
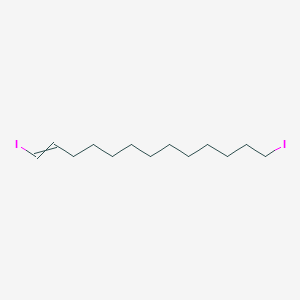
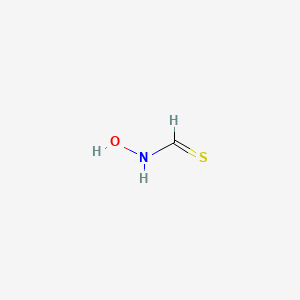
![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

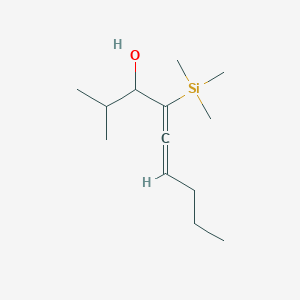
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
